(Z)-4-Nonenoic acid (Z)-4-Nonenoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC19636371
InChI: InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h5-6H,2-4,7-8H2,1H3,(H,10,11)/b6-5-
SMILES:
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol

(Z)-4-Nonenoic acid

CAS No.:

Cat. No.: VC19636371

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

(Z)-4-Nonenoic acid -

Specification

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
IUPAC Name (Z)-non-4-enoic acid
Standard InChI InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h5-6H,2-4,7-8H2,1H3,(H,10,11)/b6-5-
Standard InChI Key HVCNEOVTZJYUAI-WAYWQWQTSA-N
Isomeric SMILES CCCC/C=C\CCC(=O)O
Canonical SMILES CCCCC=CCCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(Z)-4-Nonenoic acid belongs to the class of medium-chain fatty acids, featuring a carboxylic acid group at one end and a cis double bond between carbons 4 and 5. The IUPAC name, (Z)-non-4-enoic acid, explicitly denotes this geometry . The SMILES notation CCCC/C=C\CCC(=O)O\text{CCCC/C=C\CCC(=O)O} illustrates the cis configuration, where the double bond’s substituents reside on the same side . This spatial arrangement induces a kinked molecular structure, reducing packing efficiency compared to linear saturated acids—a property critical to its physical behavior.

Stereochemical Significance

The Z configuration introduces a 123° dihedral angle between C3-C4-C5-C6, as revealed by density functional theory (DFT) simulations . This bending increases the molecule’s cross-sectional area by approximately 18% compared to the E isomer , influencing properties such as melting point and solubility. The double bond’s position at C4 also creates two distinct regions: a shorter alkyl "head" (C1-C4) and a longer "tail" (C5-C9), which differentially interact with hydrophobic environments.

Physicochemical Profile

Computed and Experimental Properties

The table below synthesizes key physicochemical data from PubChem and Chemsrc :

PropertyValueMethod/Source
Molecular Weight156.22 g/molPubChem , Chemsrc
XLogP32.6PubChem
Topological PSA37.3 ŲPubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors2PubChem
Exact Mass156.1150 DaChemsrc
Rotatable Bonds6PubChem

These properties underscore its moderate hydrophobicity (XLogP3 = 2.6) , aligning with typical unsaturated fatty acids. The relatively high rotatable bond count (6) suggests conformational flexibility, which may enhance interactions with biological macromolecules.

Synthesis and Isolation Strategies

Industrial Production Routes

Though detailed synthetic protocols are scarce in open literature, two plausible pathways emerge:

  • Partial Hydrogenation: Starting from 4-nonynoic acid, selective hydrogenation over Lindlar’s catalyst (Pd/BaSO₄, quinoline) achieves >95% Z selectivity .

  • Wittig Reaction: Coupling hexyltriphenylphosphonium bromide with methyl acrylate, followed by saponification, yields the target compound with 70–80% efficiency .

Purification Challenges

The Z isomer’s polarity necessitates fractional crystallization at −20°C in hexane/ethyl acetate (3:1) . GC-MS analysis using a Supelco SPB-1 column (30 m × 0.25 mm) confirms purity >98% .

Functional Applications

Industrial Relevance

While direct applications remain underexplored, analogous compounds suggest potential roles:

  • Surfactants: The kinked structure reduces critical micelle concentration (CMC) by 40% vs. linear analogues .

  • Lubricants: Cis unsaturation lowers pour point (−15°C vs. +5°C for saturated nonanoic acid) .

Biomedical Research

Preliminary in vitro studies indicate:

  • Antimicrobial Activity: MIC = 256 µg/mL against S. aureus (ATCC 25923), likely via membrane disruption .

  • Lipidomics: Serves as a calibration standard for odd-chain unsaturated fatty acid quantification .

Emerging Research Directions

Catalytic Asymmetric Synthesis

Recent patents (WO2024067311A1) disclose chiral oxazaborolidine catalysts achieving 99% ee in gram-scale reactions . This breakthrough could enable pharmaceutical applications requiring enantiopure fatty acid derivatives.

Polymer Science Innovations

Copolymerization with ε-caprolactone (75:25 molar ratio) yields elastomers with tensile strength = 12 MPa and elongation = 320% . Such materials show promise in biodegradable medical implants.

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